molecular formula C11H7BrClNO B11844953 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone

1-(6-Bromo-2-chloroquinolin-3-yl)ethanone

Katalognummer: B11844953
Molekulargewicht: 284.53 g/mol
InChI-Schlüssel: MLAOHOFAOYOABZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromo-2-chloroquinolin-3-yl)ethanone is a quinoline derivative with the molecular formula C11H7BrClNO This compound is characterized by the presence of a bromine atom at the 6th position, a chlorine atom at the 2nd position, and an ethanone group at the 3rd position of the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone typically involves the reaction of 6-bromo-2-chloroquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted quinoline derivatives.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of the bromine and chlorine atoms may enhance its binding affinity to specific targets, leading to increased potency and selectivity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone is unique due to the presence of both bromine and chlorine atoms along with the ethanone group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H7BrClNO

Molekulargewicht

284.53 g/mol

IUPAC-Name

1-(6-bromo-2-chloroquinolin-3-yl)ethanone

InChI

InChI=1S/C11H7BrClNO/c1-6(15)9-5-7-4-8(12)2-3-10(7)14-11(9)13/h2-5H,1H3

InChI-Schlüssel

MLAOHOFAOYOABZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.